N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazinone moiety, and a carbamoylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazinone Moiety: The pyridazinone group is introduced via a condensation reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Carbamoylphenyl Group: The final step involves coupling the carbamoylphenyl group to the piperidine ring, often using amide bond formation techniques such as the use of carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the piperidine or pyridazinone moieties under strong oxidizing conditions.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide may serve as a ligand in biochemical assays, helping to elucidate protein-ligand interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)piperidine-4-carboxamide: Lacks the pyridazinone moiety.
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide: Lacks the carbamoylphenyl group.
N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)amine: Lacks the piperidine ring.
Uniqueness
The uniqueness of N-(4-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-22-16(24)7-6-15(21-22)23-10-8-13(9-11-23)18(26)20-14-4-2-12(3-5-14)17(19)25/h2-7,13H,8-11H2,1H3,(H2,19,25)(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQDXCBACCBJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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